(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
[(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNHHZJURKRFX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536035 | |
| Record name | [(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128899-31-0 | |
| Record name | (5R)-5-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128899-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
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Base Selection : Pyridine or triethylamine (TEA) is typically used to neutralize HCl generated during tosylation. Pyridine doubles as a solvent and base in some protocols.
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Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.
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Temperature and Time : Reactions proceed at 0–25°C for 4–12 hours, monitored by TLC for hydroxymethyl consumption.
Example Protocol :
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Dissolve (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in DCM (10 mL/g substrate).
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Add TEA (1.2 eq) and cool to 0°C.
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Introduce tosyl chloride (1.1 eq) dropwise, then warm to room temperature and stir for 8 hours.
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Quench with ice water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 70–85% (estimated based on analogous tosylations).
Enantiomeric Control and Starting Material Synthesis
The (R)-configuration originates from the chiral precursor, (R)-5-(hydroxymethyl)pyrrolidin-2-one. Two primary approaches exist for obtaining this intermediate:
Derivation from (R)-Proline
(R)-Proline serves as a chiral pool starting material. Key steps include:
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Oxidation : Convert proline’s amine to a ketone using NaOCl or RuO4 to form pyrrolidin-2-one.
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Hydroxymethylation : Introduce the hydroxymethyl group via Reformatsky reaction or aldol addition.
Challenges : Over-oxidation and racemization during hydroxymethylation require careful pH and temperature control.
Asymmetric Synthesis via Organocatalysis
Modern methods employ proline-derived catalysts for enantioselective formation of the pyrrolidinone ring:
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Michael Addition : Catalytic L-proline facilitates asymmetric addition of aldehydes to nitroalkenes, forming γ-lactams.
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Cyclization : Intramolecular aldol reactions yield pyrrolidinones with >90% enantiomeric excess (ee).
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Stereochemical Inversion
For racemic mixtures, the Mitsunobu reaction can invert configuration using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
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Protect the pyrrolidinone’s carbonyl as a ketal.
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Perform Mitsunobu reaction with p-toluenesulfonic acid.
Limitation : Requires additional protection/deprotection steps, reducing overall yield.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) resolve racemic 5-(hydroxymethyl)pyrrolidin-2-one via selective acylation:
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Conditions : Vinyl acetate in tert-butyl methyl ether, 30°C, 24 hours.
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Outcome : (S)-enantiomer acetylated; (R)-enantiomer remains unreacted and is tosylated.
Critical Parameter Analysis
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Reaction Temperature | 0–25°C | Higher temps risk racemization |
| Equivalents of TsCl | 1.0–1.2 eq | Excess TsCl causes di-tosylation |
| Base Strength | pKa ~7–9 (e.g., TEA) | Weak bases fail to neutralize HCl |
| Solvent Polarity | Low (DCM > THF) | Polar solvents slow tosylation |
Industrial-Scale Considerations
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Cost Efficiency : (R)-Proline-derived routes are preferred for scalability (>100 kg batches).
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Purification : Crystallization from ethanol/water mixtures achieves >99% purity without chromatography.
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Byproduct Management : Recycling unreacted (S)-enantiomers via racemization (e.g., heating with HCl) improves atom economy.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
®-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The methylbenzenesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of research include:
- Muscarinic Receptor Agonism : It has been identified as a selective agonist for muscarinic receptors, particularly M4 receptors, which are implicated in various neurological functions and pain sensitivity modulation .
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, suggesting its use in treating infections caused by resistant pathogens.
- Anticancer Potential : Research has shown that modifications to similar pyrrolidine derivatives can enhance anticancer activity, with some derivatives demonstrating cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with GI50 values indicating significant inhibitory effects at low concentrations.
Scientific Research Applications
The applications of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate span various scientific disciplines:
- Medicinal Chemistry :
-
Biological Research :
- Studies on its interaction with biological systems to understand its pharmacological effects.
- Exploration of its mechanism of action in modulating receptor activity and enzyme inhibition.
- Chemical Synthesis :
Case Study 1: Muscarinic Agonist Activity
A study focused on the synthesis and evaluation of this compound demonstrated its efficacy as a muscarinic agonist. The compound was tested for selectivity against other muscarinic receptors (M2 and M3), showing promising results that suggest potential for treating conditions related to cholinergic dysfunctions.
Case Study 2: Anticancer Activity
Research involving various pyrrolidine derivatives highlighted that this compound exhibited cytotoxicity against several cancer cell lines. The study reported GI50 values indicating effective inhibition of cell proliferation, warranting further exploration into its development as an anticancer therapeutic.
| Activity Type | Target Receptor/Cell Line | GI50 (µM) |
|---|---|---|
| Muscarinic Agonism | M4 Receptor | N/A |
| Anticancer Activity | A549 (Lung Cancer) | 8.79 |
| MCF7 (Breast Cancer) | 9.30 | |
| TK10 (Renal Cancer) | 9.73 |
Chemical Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |
| Oxidation | Can be oxidized to form carboxylic acids |
| Reduction | Can be reduced to form amines |
Mechanism of Action
The mechanism of action of ®-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of specific metabolic processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonate/Sulfonamide Derivatives
(a) (C3aS,5R,6aR)-Hexahydro-2H–cyclopenta[b]furan-5-yl-(2S,3R)-4-(4-amino-N-(((R)-5-oxopyrrolidin-2-yl)methyl)phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-ylcarbamate (20b)
- Structure : Shares the (R)-5-oxopyrrolidin-2-yl)methyl motif but incorporates a sulfonamide group instead of a sulfonate ester.
- Synthesis : Prepared via hydrogenation and Pd/C-mediated deprotection, contrasting with the simpler esterification steps for the target compound .
- Application: Demonstrated activity as an HIV-1 protease inhibitor, highlighting the pharmacological relevance of pyrrolidinone derivatives .
(b) 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)
Table 1: Physicochemical Comparison
Chirality and Stereochemical Considerations
The (R)-configuration of the target compound distinguishes it from stereoisomers like (S)-(5-oxopyrrolidin-2-yl)methyl derivatives. For example, [(2S)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate would exhibit opposite optical activity, underscoring the importance of enantiomeric purity in pharmacological applications . Notably, corrections in nomenclature (e.g., hexylide to pentylide in ) highlight the sensitivity of structural descriptors to minor changes in carbon chain length .
Discontinuation and Market Status
Both the target compound and analogues like 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester () are marked as discontinued, suggesting shared challenges in scalability, stability, or efficacy . This contrasts with research-focused compounds like 20b, which remain under investigation for therapeutic applications .
Biological Activity
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, with the chemical formula CHNOS and a molecular weight of 269.32 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, examining its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of pyrrolidine derivatives with sulfonic acid esters. This compound is often synthesized in a laboratory setting for research purposes, particularly in studies related to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrrolidine-based compounds possess antibacterial and antifungal activities. The sulfonate group in this compound enhances its solubility and bioavailability, which may contribute to its efficacy against microbial strains .
Antiproliferative Effects
The antiproliferative activity of this compound has been explored in various cancer cell lines. In vitro studies demonstrate that this compound can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and growth .
Neuroprotective Properties
Emerging research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier may allow this compound to exert protective effects on neuronal cells, possibly by reducing oxidative stress and inflammation .
Study 1: Antimicrobial Efficacy
A study published in ACS Omega explored various chalcone derivatives and their biological activities, including those similar to this compound. The results indicated that these compounds displayed significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .
Study 2: Cancer Cell Lines
In a comparative analysis of antiproliferative agents, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell growth, with IC values indicating strong antiproliferative activity .
Study 3: Neuroprotection
Research conducted on neuroprotective agents highlighted the potential of pyrrolidine derivatives in protecting neuronal cells from apoptosis induced by oxidative stress. The study found that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Significant against Gram-positive bacteria | Disruption of bacterial cell wall integrity |
| Antiproliferative | Strong inhibition in cancer cells | Induction of apoptosis via signaling modulation |
| Neuroprotective | Protective against oxidative stress | Reduction of ROS levels |
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, and how are they validated experimentally?
- Answer : The compound consists of a pyrrolidinone ring (5-oxopyrrolidin-2-yl) with a stereospecific (R)-configured methyl group attached to the sulfonate ester (4-methylbenzenesulfonate). Key validation methods include:
- Single-crystal X-ray diffraction to confirm stereochemistry and bond lengths (mean C–C bond deviation: 0.003 Å) .
- NMR spectroscopy (e.g., H and C) to resolve the pyrrolidinone ring protons and sulfonate ester signals.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (CHNOS, exact mass: 293.072 g/mol) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : The synthesis typically involves:
-
Epoxide ring-opening : Reacting (R)-epichlorohydrin derivatives with a pyrrolidinone precursor under basic conditions (e.g., KCO/MeOH) to form the chiral center .
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Sulfonylation : Treating the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (CHCl) with a base (e.g., NaHCO) to install the sulfonate ester .
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Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key Reaction Parameters Temperature: 0–25°C Solvent: Anhydrous MeOH or CHCl Base: KCO, NaHCO Yield: 60–85% (optimized)
Q. How is the stereochemical integrity of the (R)-configured pyrrolidinone moiety maintained during synthesis?
- Answer : Stereocontrol is achieved via:
- Chiral auxiliaries : Use of (S)- or (R)-epoxides to direct nucleophilic attack during ring-opening .
- Low-temperature reactions : Minimizing racemization during sulfonylation .
- Chiral HPLC validation : Post-synthesis analysis to confirm enantiomeric excess (>98% ee) .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidinone ring inform reactivity in downstream applications?
- Answer : The puckering of the pyrrolidinone ring (quantified via Cremer-Pople parameters ) influences steric and electronic effects:
- Amplitude (q) : Measures non-planarity (e.g., q ≈ 0.5 Å for moderate puckering).
- Phase angle (φ) : Determines pseudorotation pathways, affecting nucleophilic attack sites .
- X-ray crystallography : Used to derive puckering coordinates (e.g., φ = 120° for a twisted envelope conformation) .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during derivatization?
- Answer : Competing pathways are resolved by:
- Temperature modulation : Lower temperatures favor kinetic products (e.g., selective sulfonylation at −10°C).
- Protecting group strategies : Temporarily blocking reactive sites (e.g., tert-butoxycarbonyl (Boc) on amines) to direct reactivity .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to optimize conditions .
Q. How is this compound utilized in medicinal chemistry research, particularly in protease inhibitor design?
- Answer : The sulfonate group acts as a leaving group, enabling nucleophilic displacement to form covalent inhibitors. Applications include:
- HIV-1 protease inhibitors : Coupling with pharmacophores (e.g., phenylsulfonamides) to enhance binding .
- Sigma-2 receptor ligands : Structural analogs show subtype selectivity in cancer studies .
- Metabolic stability assays : C-labeled derivatives track hepatic clearance in vitro .
Q. What crystallographic software tools are recommended for resolving structural ambiguities in sulfonate derivatives?
- Answer :
- SHELX suite : SHELXL refines small-molecule structures against high-resolution data (R-factor < 0.05) .
- WinGX : Integrates SHELX with graphical interfaces for Fourier map analysis (e.g., electron density peaks for sulfonate groups) .
- Olex2 : Visualizes torsion angles and validates non-covalent interactions (e.g., C–H···O bonds) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
